

5,9-Dioxodecanoic acid synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,9-Dioxodecanoic acid

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An In-Depth Technical Guide on Dioxo Fatty Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of oxidized fatty acids is a rapidly evolving field, with these molecules emerging as critical players in a host of physiological and pathological processes. This guide focuses on dioxo fatty acids, a subclass of oxidized fatty acids characterized by the presence of two ketone groups. While the initial focus of this inquiry was **5,9-Dioxodecanoic acid**, a comprehensive literature review reveals a scarcity of specific data for this particular molecule. It is not listed in major chemical databases such as PubChem and lacks a registered CAS number, suggesting it is a rare or novel compound.

To provide a valuable resource for researchers in this domain, this guide will broaden its scope to cover the more general class of dioxo fatty acids, using the documented compound 9,12-Dioxo-dodecanoic acid as a primary example. This document will detail known synonyms, physicochemical properties, general experimental protocols for synthesis and analysis, and the broader biological context of oxidized fatty acids. Furthermore, a logical workflow is presented for the characterization of novel dioxo fatty acids like **5,9-Dioxodecanoic acid**.

Synonyms and Alternative Names

For researchers investigating related compounds, a clear understanding of nomenclature is crucial. The following table summarizes the known synonyms and identifiers for the



representative dioxo fatty acid, 9,12-Dioxo-dodecanoic acid.

Identifier Type	Identifier	Source
IUPAC Name	9,12-dioxododecanoic acid	PubChem[1]
Depositor-Supplied Synonyms	9,12-dioxo-dodecanoic acid	PubChem[1]
9,12-dioxododecanoic acid	PubChem[1]	
Dodecanoic acid, 9,12-dioxo-	PubChem[1]	_
CAS Number	51551-01-0	PubChem[1]
ChEBI ID	CHEBI:165438	PubChem[1]
LIPID MAPS ID	LMFA01060092	PubChem[2]

Physicochemical Data

Quantitative data is essential for the design of experiments and the interpretation of results. The following table presents the computed physicochemical properties of 9,12-Dioxododecanoic acid, which can serve as a reference point for researchers working with similar molecules.



Property	Value	Source
Molecular Weight	228.28 g/mol	PubChem[1]
Molecular Formula	C12H20O4	PubChem[1]
XLogP3-AA (LogP)	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	10	PubChem[1]
Exact Mass	228.13615931 g/mol	PubChem[1]
Monoisotopic Mass	228.13615931 g/mol	PubChem[1]
Topological Polar Surface Area	71.1 Ų	PubChem[1]
Heavy Atom Count	16	PubChem[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. This section provides generalized protocols for the synthesis and analysis of dioxo fatty acids.

General Synthesis of Dioxo Fatty Acids via Ozonolysis

Ozonolysis of unsaturated fatty acids is a common method for the preparation of their oxidized derivatives, including dioxo fatty acids.[3][4][5]

Principle: An unsaturated fatty acid is treated with ozone to cleave the double bond, forming an ozonide intermediate. Subsequent workup of the ozonide yields the desired carbonyl compounds.

Materials:

- Unsaturated fatty acid (e.g., oleic acid, linoleic acid)
- Solvent (e.g., methanol, dichloromethane)



- Ozone generator
- Reducing agent (e.g., triphenylphosphine, dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide)
- Silica gel for chromatography
- Standard laboratory glassware

Procedure:

- Dissolve the unsaturated fatty acid in a suitable solvent and cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
- Purge the solution with nitrogen or argon to remove excess ozone.
- Add a workup reagent. For the synthesis of aldehydes and ketones, a reducing agent is typically used.
- Allow the reaction to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired dioxo fatty acid.

General Analytical Characterization of Dioxo Fatty Acids

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acid derivatives.

Principle: The sample is first derivatized to increase its volatility, then injected into a gas chromatograph where it is separated based on its boiling point and interaction with the



column's stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

Derivatization (Methylation):

- To the fatty acid sample, add a solution of 2% (v/v) sulfuric acid in methanol.
- Heat the mixture at 50°C for 2 hours.
- After cooling, add water and extract the fatty acid methyl esters (FAMEs) with an organic solvent like hexane.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

GC-MS Analysis:

- Injection: Inject the derivatized sample into the GC.
- Separation: Use a suitable capillary column (e.g., DB-23, HP-88) and a temperature program to separate the FAMEs.
- Detection: The mass spectrometer will generate a mass spectrum for each eluting peak,
 which can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule.

Principle: ¹H and ¹³C NMR spectroscopy can be used to elucidate the carbon skeleton and the position of functional groups. For a dioxo fatty acid, characteristic signals for the protons alpha to the ketone groups and the carbonyl carbons would be expected.

Sample Preparation:

 Dissolve a few milligrams of the purified dioxo fatty acid in a deuterated solvent (e.g., CDCl₃).



Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.

Biological Context and Signaling Pathways

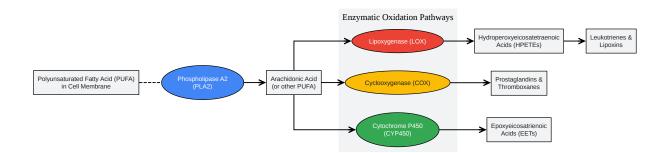
Oxidized fatty acids are not merely byproducts of cellular metabolism but are increasingly recognized as active signaling molecules.[6][7] They are involved in a variety of cellular processes, and their dysregulation has been implicated in several diseases.

Fatty acids can undergo oxidation through enzymatic pathways (e.g., cyclooxygenases, lipoxygenases, cytochrome P450s) or non-enzymatic free radical-mediated reactions.[8] The resulting oxidized fatty acids can act as ligands for nuclear receptors, modulating gene expression, or can be incorporated into phospholipids, affecting membrane properties and cellular signaling cascades.[6]

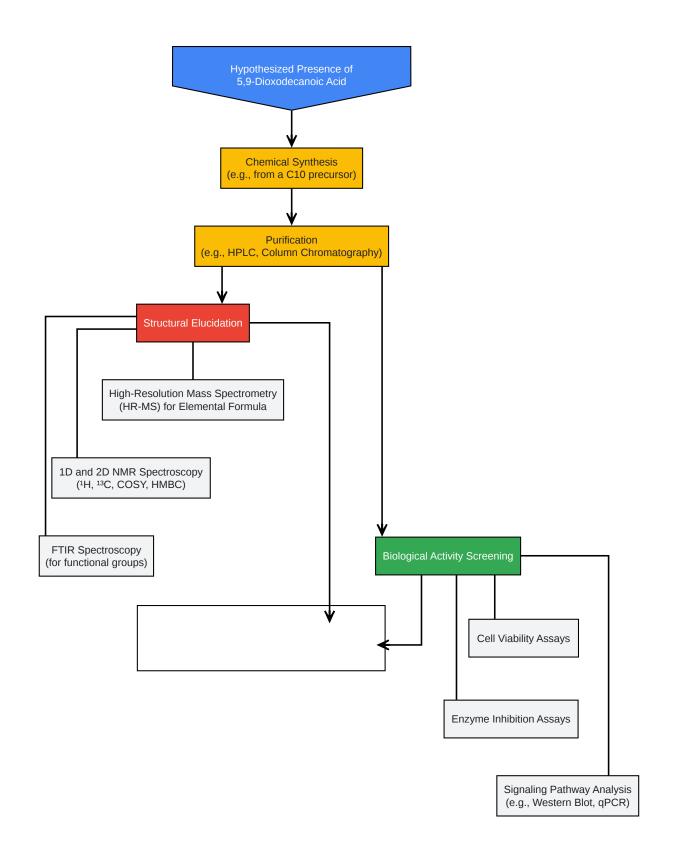
One important pathway involving lipid peroxidation is ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9] The cellular defense against ferroptosis is primarily mediated by glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[9]

The diagram below illustrates a generalized pathway for the enzymatic oxidation of a polyunsaturated fatty acid (PUFA).









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